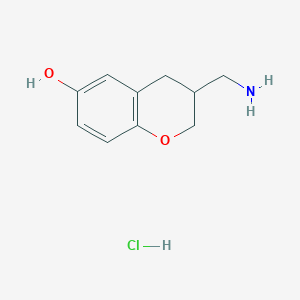
3-(Aminomethyl)chroman-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)chroman-6-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of chroman, a benzopyran compound, and is characterized by the presence of an aminomethyl group at the 3-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)chroman-6-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with chroman-6-ol, which is commercially available or can be synthesized from chromanone derivatives.
Aminomethylation: The introduction of the aminomethyl group at the 3-position is achieved through a Mannich reaction. This involves the reaction of chroman-6-ol with formaldehyde and a primary amine (such as methylamine) under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)chroman-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of chroman-6-one derivatives.
Reduction: Formation of 3-(aminomethyl)chroman-6-amine or 3-(aminomethyl)chroman-6-ol derivatives.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
3-(Aminomethyl)chroman-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)chroman-6-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to the production of reactive oxygen species (ROS) and the activation of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Chromane derivatives: These include compounds such as chroman-2-one and chroman-4-one, which share a similar core structure but differ in functional groups.
Tocopherols: These are vitamin E compounds that have a similar chromanol structure and exhibit antioxidant properties.
Uniqueness
3-(Aminomethyl)chroman-6-ol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other chromane derivatives.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4-dihydro-2H-chromen-6-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7;/h1-2,4,7,12H,3,5-6,11H2;1H |
InChI Key |
AQHYNTDIUPUBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


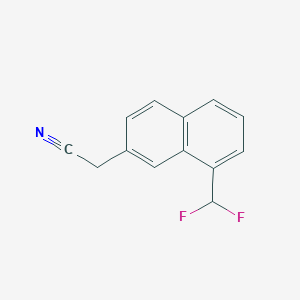
![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)
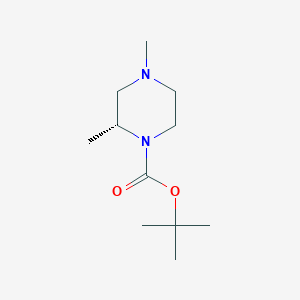
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
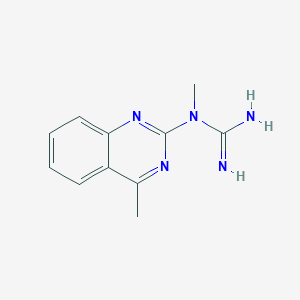
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)



![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
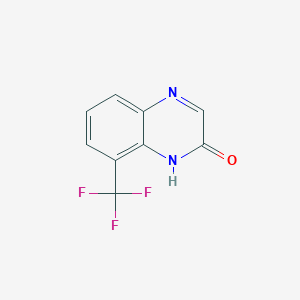
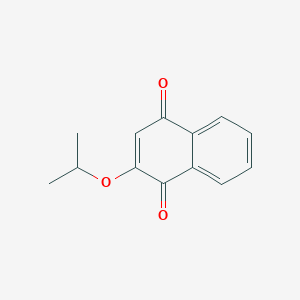
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)
